5-Methylfuran-2-carboxamide
Overview
Description
5-Methylfuran-2-carboxamide, also known as 5-methyl-2-furamide, is a compound with the molecular formula C6H7NO2 . It has a molecular weight of 125.13 . The compound is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . In one study, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . Another method involves the preparation of Weinreb Amides from Carboxylic Acid via CDI Activation .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H7NO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8) . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be kept in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis Applications
5-Methylfuran-2-carboxamide and its derivatives are primarily utilized in chemical synthesis. For example, the synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides involves acetylation of 2-methylfuran-3-carboxamides, which could potentially include this compound as a precursor or related compound (R. Maadadi et al., 2015). Similarly, N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide compounds, which may include structures analogous to this compound, show promise as antibacterial agents (Ashraf S. Hassan et al., 2020).
Pharmaceutical Research
In pharmaceutical research, compounds similar to this compound are explored for their potential therapeutic effects. For instance, derivatives of furan-carboxamide have been studied for their antibacterial properties and are considered as analogues to existing drugs (Ravindra V. Chambhare et al., 2003).
Molecular Interaction Studies
This compound related compounds are also used in studies investigating molecular interactions and mechanisms. For instance, the examination of DNA alteration by similar molecules provides insights into chemical-DNA interactions and potential implications for drug development (N. Mizuno et al., 1976).
Material Science
In material science, furan-carboxamide derivatives, which could include this compound, are utilized in the synthesis of novel compounds with specific physical or chemical properties. This is evident in the development of new materials for various industrial applications (M. Palanki et al., 2000).
Anticancer Research
Some derivatives of this compound are investigated for their anticancer properties. These studies aim to understand how these compounds interact with cancer cells and their potential as therapeutic agents (M. Stevens et al., 1984).
Safety and Hazards
The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or if inhaled .
Mechanism of Action
- The primary targets of 5-Methylfuran-2-carboxamide are not explicitly documented in the available literature. However, we can infer that its chemical structure includes an electron-rich furan moiety and an anilide ring . These functional groups may interact with specific biological molecules or enzymes.
- The furan moiety in this compound is expected to react primarily with singlet oxygen (¹O₂) . Singlet oxygen is a reactive species involved in oxidative processes.
- The anilide ring may be oxidized by triplet chromophoric dissolved organic matter (3CDOM*) . 3CDOM* is another photochemically produced reactive intermediate.
Target of Action
Mode of Action
Properties
IUPAC Name |
5-methylfuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLIXYXARPLOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409081 | |
Record name | 5-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99968-74-8 | |
Record name | 5-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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